Structural Uniqueness: Isopropoxy Substituent as a Kinase Selectivity Determinant
The 6-isopropoxy group in the target compound is a distinguishing structural feature. Patent EP3670500A1 from Hanmi Pharmaceutical explicitly claims pyrimidinyl-amino compounds bearing alkoxy substituents (including isopropoxy) for achieving inhibitory activity against JAK and SYK kinases [1]. The closest commercially available comparator, N-(4,6-diphenylpyrimidin-2-yl)isobutyramide (CHEMBL376778), lacks this alkoxy motif entirely and targets adenosine receptors rather than JAK/SYK [2]. The isopropoxy group increases topological polar surface area (tPSA) and modulates the electron density of the pyrimidine ring, which influences hinge-binding interactions in the kinase ATP pocket [3].
| Evidence Dimension | Presence of 6-alkoxy substituent as kinase selectivity determinant |
|---|---|
| Target Compound Data | 6-isopropoxy group present; predicted to engage JAK/SYK hinge region |
| Comparator Or Baseline | N-(4,6-diphenylpyrimidin-2-yl)isobutyramide: no alkoxy group; adenosine A1/A2A receptor inhibitor (Ki ~28 nM for oxytocin receptor displacement assay) |
| Quantified Difference | Qualitative; target class divergence (kinase vs. GPCR) |
| Conditions | Structural comparison based on patent claims and BindingDB target annotations |
Why This Matters
Procurement of the correct alkoxy-substituted analog is essential for JAK/SYK-focused screening campaigns; generic phenyl-substituted pyrimidines will yield false negatives in kinase assays.
- [1] Beijing Hanmi Pharmaceutical Co., Ltd. EP3670500A1: Chemical compound, pharmaceutical composition thereof, and use and application thereof. (2020). View Source
- [2] BindingDB. Target profile for N-(4,6-diphenylpyrimidin-2-yl)isobutyramide (CHEMBL376778): Adenosine A2a and A1 receptor inhibitor. (2025). View Source
- [3] Ghose, A. K., et al. Knowledge-based, central-nervous-system (CNS) lead selection and lead optimization: physicochemical and ADMET considerations. J. Med. Chem. (2010). View Source
